molecular formula C9H6BrF3O2 B15205841 3-Bromo-2-methoxy-6-(trifluoromethyl)benzaldehyde

3-Bromo-2-methoxy-6-(trifluoromethyl)benzaldehyde

Cat. No.: B15205841
M. Wt: 283.04 g/mol
InChI Key: ICBFHFWQUVFMHF-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-6-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C9H6BrF3O2 It is a substituted benzaldehyde, characterized by the presence of bromine, methoxy, and trifluoromethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methoxy-6-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 2-methoxy-6-(trifluoromethyl)benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-methoxy-6-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, 3-Bromo-2-methoxy-6-(trifluoromethyl)benzaldehyde is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .

Industry: The compound is used in the production of agrochemicals and specialty chemicals. Its derivatives may exhibit herbicidal or pesticidal properties, making it valuable in the agricultural sector .

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxy-6-(trifluoromethyl)benzaldehyde depends on its application. In drug design, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and selectivity .

Comparison with Similar Compounds

  • 3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde
  • 3-Bromo-2-methyl-6-(trifluoromethyl)benzaldehyde
  • 3-Bromo-2-chloro-6-(trifluoromethyl)benzaldehyde

Comparison: Compared to its analogs, 3-Bromo-2-methoxy-6-(trifluoromethyl)benzaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and physical properties. The methoxy group is an electron-donating group, which can affect the compound’s behavior in electrophilic aromatic substitution reactions, making it more reactive compared to its fluoro or chloro analogs .

Properties

Molecular Formula

C9H6BrF3O2

Molecular Weight

283.04 g/mol

IUPAC Name

3-bromo-2-methoxy-6-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C9H6BrF3O2/c1-15-8-5(4-14)6(9(11,12)13)2-3-7(8)10/h2-4H,1H3

InChI Key

ICBFHFWQUVFMHF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C=O)C(F)(F)F)Br

Origin of Product

United States

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